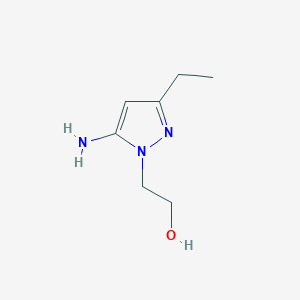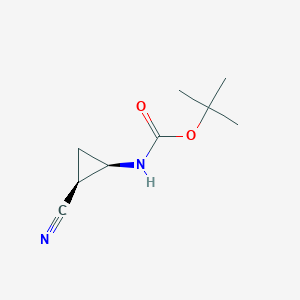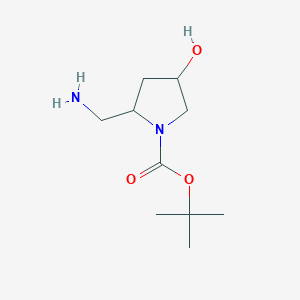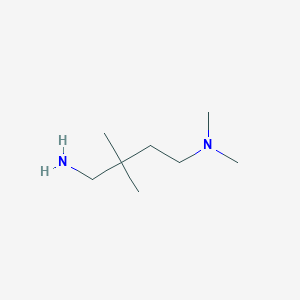![molecular formula C14H23N B13324411 N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{bicyclo[221]hept-5-en-2-ylmethyl}cyclohexanamine is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method also ensures better control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-N,N-diphenylurea: This compound shares a similar bicyclic structure but differs in its functional groups.
[Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: Another compound with a similar bicyclic core but different substituents.
Uniqueness
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine is unique due to its specific combination of a bicyclic structure with a cyclohexanamine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H23N |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)cyclohexanamine |
InChI |
InChI=1S/C14H23N/c1-2-4-14(5-3-1)15-10-13-9-11-6-7-12(13)8-11/h6-7,11-15H,1-5,8-10H2 |
InChI-Schlüssel |
DRCIMUCCONNIPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC2CC3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13324343.png)
![2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13324351.png)
![5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B13324355.png)
![[2-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13324363.png)


![7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13324392.png)

![2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324394.png)
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
